Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 197774-66-6
VCID: VC21307154
InChI: InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3
SMILES: CCOC(=O)C1=CNC=C1C2=CC=NC=C2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

CAS No.: 197774-66-6

Cat. No.: VC21307154

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate - 197774-66-6

Specification

CAS No. 197774-66-6
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3
Standard InChI Key JPDVHPANJIDEHD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC=C1C2=CC=NC=C2
Canonical SMILES CCOC(=O)C1=CNC=C1C2=CC=NC=C2

Introduction

Chemical Identity and Structure

Basic Identification

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is precisely defined by several chemical identifiers that establish its unique identity. The compound's molecular formula is C12H12N2O2, indicating its composition of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Its molecular weight is 216.24 g/mol, as confirmed by multiple sources in chemical databases . For regulatory and identification purposes, the compound is assigned the Chemical Abstracts Service (CAS) registry number 197774-66-6, which serves as its unique identifier in chemical literature and commercial transactions . In the PubChem database, the compound is registered with the identification number (CID) 479474, providing researchers with access to a comprehensive collection of its chemical information .

Chemical Identifiers and Nomenclature

Several standardized chemical identifiers provide unambiguous ways to represent Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate in databases and literature. The IUPAC name for this compound is ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate, which systematically describes its structure according to international chemical nomenclature rules . For computational chemistry and database searching, the InChI (International Chemical Identifier) for this compound is InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9, which encodes its structural information in a machine-readable format . Its corresponding InChIKey is JPDVHPANJIDEHD-UHFFFAOYSA-N, providing a fixed-length identifier that facilitates web searches and database indexing . Another important structural representation is the SMILES notation: CCOC(=O)C1=CNC=C1C2=CC=NC=C2, which offers a compact linear text description of the compound's molecular structure .

Physicochemical Properties

Structural Parameters and Molecular Properties

Applications and Uses

Pharmaceutical Research and Development

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate serves as a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs) . The compound's structure, featuring both pyrrole and pyridine heterocycles, provides a versatile scaffold that can be further modified to develop potential therapeutic agents. The presence of the ethyl carboxylate group offers a convenient handle for additional chemical transformations, such as hydrolysis to the corresponding carboxylic acid or conversion to other functional groups like amides, which are commonly found in pharmaceutically active compounds. The nitrogen atoms in both the pyrrole and pyridine rings can participate in hydrogen bonding interactions with biological targets, making derivatives of this compound potentially useful in designing drugs that interact with specific protein binding sites.

Synthetic Building Block Applications

As a well-defined chemical entity with specific functional groups, Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate serves as an important building block in the synthesis of more complex molecular structures. The compound's utility in heterocyclic chemistry extends to the development of advanced materials and specialized chemical products beyond pharmaceutical applications. The pyrrole ring, in particular, is a common structural motif in porphyrin chemistry, suggesting potential applications in areas such as photosensitizers, catalysts, or specialty dyes . The strategic positioning of substituents on the pyrrole ring makes this compound particularly valuable when specific regiochemistry is required in the final product, providing synthetic chemists with a pre-assembled structural unit that can be incorporated into larger molecular frameworks.

Research Tool in Medicinal Chemistry

Structure-Activity Relationships

Biological Interactions

While specific biological activity data for Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is limited in the provided search results, the compound's structural features suggest potential for interaction with various biological targets. The pyridine nitrogen and the carbonyl oxygen atoms can function as hydrogen bond acceptors, while the pyrrole N-H group can act as a hydrogen bond donor, creating opportunities for specific interactions with complementary groups in protein binding sites. The moderate lipophilicity of the compound, as indicated by its XLogP3 value, suggests it may have favorable membrane permeability characteristics, which is an important consideration for potential drug candidates . The planar aromatic systems of both the pyrrole and pyridine rings could potentially engage in π-π stacking interactions with aromatic amino acid residues in protein targets, further contributing to binding affinity and specificity.

Related Compounds

Structural Isomers and Analogs

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate has several structural isomers and analogs that share similar chemical frameworks but differ in the positioning of key functional groups. One notable isomer is Ethyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate (PubChem CID 23390262), which differs in the position of both the pyridyl group (at position 3 instead of 4) and the carboxylate group (at position 2 instead of 3) on the pyrrole ring . This positional isomerism results in different spatial arrangements of the functional groups, potentially affecting molecular recognition and biological activities. Another related compound is Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (CAS 938-75-0), which replaces the pyridyl group with methyl groups at positions 3 and 4 of the pyrrole ring, significantly altering the compound's electronic properties and potential for molecular interactions .

Comparison of Physical and Chemical Properties

The physical and chemical properties of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate can be compared with those of its structural isomers and analogs to understand the effects of structural variations on molecular behavior. The following table presents a comparison of key properties between our target compound and two related structures:

PropertyEthyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylateEthyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylateEthyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Molecular FormulaC12H12N2O2C12H12N2O2C9H13NO2
Molecular Weight216.24 g/mol216.24 g/mol167.21 g/mol
XLogP31.81.8Not specified
H-Bond Donors111
H-Bond Acceptors332
Rotatable Bonds44Not specified
Key Structural FeaturePyridine at position 4, carboxylate at position 3Pyridine at position 3, carboxylate at position 2Methyl groups at positions 3 and 4

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